molecular formula C14H16N2S2 B1207773 Cyanacure CAS No. 52411-33-3

Cyanacure

Cat. No. B1207773
CAS RN: 52411-33-3
M. Wt: 276.4 g/mol
InChI Key: BSYVFGQQLJNJJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Cyanamide moieties serve as foundational blocks for synthesizing nitrogen-containing heterocycles, with methods including cyanation of amines, palladium catalysis, deoxygenation of isocyanates, and desulfurization of thioureas (Larraufie et al., 2012). Cyanamide's synthesis, dating back to 1851, has been extensively studied, revealing its tautomeric nature, favoring the cyanide structure in equilibrium (Hunter & Rees, 1944).

Molecular Structure Analysis

The constitution of Cyanacure, primarily considered as cyanamide, is a tautomeric mix favoring the cyanide structure. This balance between its isomers, NH2CN and NH : C : NH, underpins its physical properties and reactivity profile.

Chemical Reactions and Properties

Cyanacure engages in a spectrum of chemical reactions, including nucleophilic additions, cycloadditions, and radical chemistry, manifesting its versatility in forming various nitrogen-rich compounds. The cyclopropanation of cyanamide derivatives highlights the strategic inclusion of the cyclopropane motif in synthesizing complex molecular architectures (Ebner & Carreira, 2017). Additionally, cyanamide's reactivity towards chlorinations and oxidations underscores its chemical utility in diverse synthetic applications.

Physical Properties Analysis

The synthesis and characterization of polymers based on the cyanate functional group shed light on Cyanacure's role in polymer chemistry, demonstrating its potential in creating crosslinked polymers and understanding its trimerization and oligomerization behavior (Gupta & Macosko, 1991).

Chemical Properties Analysis

Cyanacure's chemical properties, including its engagement in cyclopropanation reactions and the formation of polymers with heat-resistant properties, indicate its significant potential in materials science and organic synthesis. The catalytic asymmetric cyanation reactions, yielding nitrile compounds in high enantiomeric excess, further illustrate its applicability in producing optically active compounds (Kurono & Ohkuma, 2016).

Scientific Research Applications

Herbicide Monitoring and Environmental Applications

Cyanacure, known for its role as a herbicide, has been the subject of studies focusing on monitoring its presence in agricultural products and the environment. Karimi-Maleh et al. (2021) developed an electrochemical strategy using Pt and Pd doped CdO nanoparticle decorated SWCNTs composite for monitoring cyanazine, a compound in the Cyanacure family, highlighting its significance in agricultural product safety and environmental monitoring. This research emphasizes the importance of tracking herbicide levels to prevent contamination and ensure safe usage in agriculture and environmental applications (Karimi-Maleh et al., 2021).

Catalysis and Chemical Reactions

Cyanacure derivatives have been explored in the field of catalysis and chemical reactions. Chung et al. (2010) investigated the use of cyanamide in the preparation of metal-nitrogen-carbon (M-N-C) oxygen reduction catalysts, demonstrating its potential in enhancing catalytic performance. This study provides insights into the applications of Cyanacure in developing efficient catalysts for various chemical processes, including fuel cell technology (Chung et al., 2010).

Agricultural Studies

Cyanacure's role in agriculture extends beyond its use as a herbicide. Research on its impact on plant growth and development has been conducted, offering valuable insights into its broader applications in agriculture. For example, the study of its allelopathic effects on plant growth, as observed in onion roots, provides a deeper understanding of its influence on plant physiology and development. Such studies are critical for developing strategies to optimize its use in agriculture while mitigating any potential negative impacts on plant health and productivity (Soltys et al., 2011).

Environmental Safety and Food Monitoring

The safety and monitoring of Cyanacure in the environment and food products are areas of ongoing research. Efforts to develop sensitive and accurate methods for detecting Cyanacure residues in food and the environment are crucial for ensuring public health and environmental protection. These studies highlight the importance of rigorous monitoring and regulation of Cyanacure use to prevent contamination and ensure the safety of agricultural products and environmental resources (Cheng et al., 2018).

Safety And Hazards

Cyanacure is a mild skin and eye irritant . Proper safety measures should be taken when handling this compound to avoid direct contact.

Relevant Papers One relevant paper found discusses the potential of Cyanacure and other substitutes to cause papillomas in a two-stage initiation/promotion protocol in HRA/Skh hairless mice . Another paper provides a detailed characterization of Cyanacure .

properties

IUPAC Name

2-[2-(2-aminophenyl)sulfanylethylsulfanyl]aniline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H16N2S2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8H,9-10,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYVFGQQLJNJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCCSC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0051495
Record name 2,2'-(Ethylenedithio)dianiline
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Molecular Weight

276.4 g/mol
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Physical Description

White or light tan powder with an ester odor; [Air Products and Chemicals MSDS]
Record name Cyanacure
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Product Name

Cyanacure

CAS RN

52411-33-3
Record name 1,2-Bis[2-aminophenylthio]ethane
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Record name Cyanacure
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Record name Benzenamine, 2,2'-[1,2-ethanediylbis(thio)]bis-
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Record name 2,2'-(ethylenedithio)dianiline
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Synthesis routes and methods

Procedure details

A 4-necked, 1-L flask was fitted with a reflux condenser, nitrogen line, mechanical stirrer (PTFE bearing and paddle), thermocouple, pressure-equilibrated dropping funnel, and a mantle. The flask was charged with 300 mL of isopropyl alcohol followed by 42.0 g of potassium hydroxide. The mixture was stirred under nitrogen at ca. 300 rpm until the KOH was partially dissolved. 88.86 g of 2-aminothiophenol was then added over 1.25 r. This was accompanied by an exotherm and the formation of a suspension of the potassium salt. 99.71 g of 1,2-diiodoethane suspended in 200 mL isopropanol at 50° C. was then added over ca. 0.25 hr. The resultant suspension was heated at 80° C. for 8.9 h. The reaction mixture was filtered hot through Whatman GF/A paper. The filter cake was washed with 100 mL isopropanol. The weight of the filter cake was 95.25 g. The filtrate crystallized while cooling overnight to room temperature. The crystals were isolated by suction filtration through Whatman #1 paper. The yellow crystals were dried on a rotary evaporator (1 torr final vacuum, 90° C. water bath) to afford 57.32 g (58.5%) of a yellow solid.
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
42 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
88.86 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
99.71 g
Type
reactant
Reaction Step Eight
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
200 mL
Type
solvent
Reaction Step Ten
Yield
58.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
E Rozinova, M Khalil, AM Bonin - Mutation Research/Fundamental and …, 1998 - Elsevier
… The MOCA substitutes Ethacure 300, Cyanacure and Polacure 740M investigated in our … Further studies are needed to investigate if MOCA and Cyanacure have promoting activities …
Number of citations: 5 www.sciencedirect.com
K Wu, AM Bonin, CL Leslie, RSU Baker… - …, 1989 - academic.oup.com
… Cyanacure was positive only in TA100. Polacure 740M was negative in all strains. Ethacure 300 caused a 28-fold induction of EROD while Cyanacure … 300, Cyanacure and Polacure …
Number of citations: 9 academic.oup.com
نشریات بانک‎ - sid.ir
BACKGROUND: SCHIFF-BASE S ARE THE CONDENSATION PRODUCTS OF AMINES WITH ALDEHYDES OR KETONS. USUALLY ONE OF THE MAIN REACTANTS, ALDEHYDE …
Number of citations: 0 www.sid.ir
GL Flowers - 1982 - osti.gov
… Cyanacure is shown to be an acceptable replacement for 4,4'-methylene-bis-2-… Cyanacure cured parts are as strong but somewhat more elastic than MBCA cured parts. Cyanacure …
Number of citations: 0 www.osti.gov
M Shahbaghi, M Mousavi, A Ghaemi - 2014 - sid.ir
BACKGROUND: SCHIFF-BASES ARE THE CONDENSATION PRODUCTS OF AMINES WITH ALDEHYDES OR KETONS. USUALLY ONE OF THE MAIN REACTANTS, ALDEHYDE OR …
Number of citations: 2 www.sid.ir
M Naderi, M Mousavi, A Ghaemi - 2014 - sid.ir
BACKGROUND: NATURE PREFERS MACRO CYCLIC DERIVATIVES FOR MANY FUNDAMENTAL BIOLOGICAL FUNCTIONS SUCH AS PHOTOSYNTHESIS AND TRANSPORT OF …
Number of citations: 2 www.sid.ir
LA Domeier, PN Keifer - 2007 - osti.gov
… ● Pat Keifer’s recommendation ● Very low TDI (0.05%) ● Less sensitive to ratio ● Longer potlife than Adiprene L100/Cyanacure ● PET 90A solidifies at room temperature ● Must …
Number of citations: 0 www.osti.gov
DW House, WM Baumann… - Journal of Elastomers & …, 1987 - journals.sagepub.com
… These prepolymers were cured using three types of aromatic primary diamines (MBOCA, Polacure, and Cyanacure) and a hydroxyl system composed of a 4:1 blend (based on …
Number of citations: 9 journals.sagepub.com
JR Schoonover, R Marx, WR Nichols - Vibrational spectroscopy, 2004 - Elsevier
… approach to assessing the data, unravels overlapping bands in the raw data, and assists in gaining insight to the chemistry of the curing of the bismaleimide of Cyanacure. …
Number of citations: 7 www.sciencedirect.com
CJ Nalepa, AA Eisenbraun - Journal of Elastomers & Plastics, 1987 - journals.sagepub.com
… They are shorter than MOCA but comparable to Cyanacure at the mixing temperatures shown in Table 1. In higher NCO prepolymers, ETHACURE 300 Curative can exhibit longer pot …
Number of citations: 6 journals.sagepub.com

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